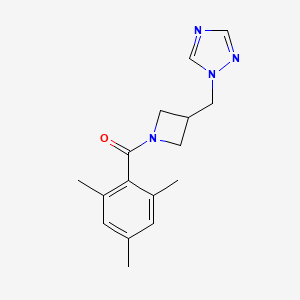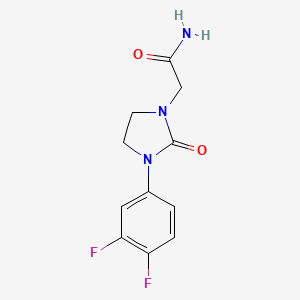
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that includes a 1,2,4-triazole ring, an azetidine ring, and a mesityl group . The 1,2,4-triazole ring is a type of heterocyclic compound that is often found in various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazole derivatives, have been synthesized for various purposes . For instance, a strategy for the synthesis of substituted furazans includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with other compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound is not available .Scientific Research Applications
Catalytic Applications and Synthetic Methodologies
One of the primary applications of compounds related to "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(mesityl)methanone" is in catalysis, particularly in facilitating reactions such as the Huisgen 1,3-dipolar cycloaddition. Salih Ozcubukcu et al. (2009) developed a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst exhibits low loadings, short reaction times, and compatibility with a broad range of substrates, highlighting its efficiency and versatility in organic synthesis Ozcubukcu et al., 2009.
Novel Synthetic Pathways and Drug Development
Compounds with triazole and azetidinone units have shown promise in the synthesis of novel pharmaceuticals. For instance, Hong-Ru Dong et al. (2017) synthesized new aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. This study demonstrated the potential of these compounds in developing treatments for various cancers, with some derivatives exhibiting high efficacy against human leukemia and hepatoma cells Dong et al., 2017.
properties
IUPAC Name |
[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-4-12(2)15(13(3)5-11)16(21)19-6-14(7-19)8-20-10-17-9-18-20/h4-5,9-10,14H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANIPZDJQFFDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)
![1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2712391.png)
![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)
![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)

![3-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2712397.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2712399.png)